molecular formula C10H11FO3 B1461699 Ethyl 5-fluoro-2-methoxybenzoate CAS No. 773135-09-4

Ethyl 5-fluoro-2-methoxybenzoate

Cat. No.: B1461699
CAS No.: 773135-09-4
M. Wt: 198.19 g/mol
InChI Key: FHVMTODTSCUSCJ-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, where the hydrogen atom at the 5th position of the benzene ring is replaced by a fluorine atom, and the carboxyl group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-fluoro-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 5-fluoro-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of ethyl 2-methoxybenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 5-fluoro-2-methoxybenzoic acid and ethanol in the presence of an acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride is typically used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 5-amino-2-methoxybenzoate or 5-thio-2-methoxybenzoate can be formed.

    Hydrolysis: The major products are 5-fluoro-2-methoxybenzoic acid and ethanol.

    Reduction: The primary product is 5-fluoro-2-methoxybenzyl alcohol.

Scientific Research Applications

Ethyl 5-fluoro-2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving esterases and hydrolases.

    Medicine: Derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Ethyl 5-fluoro-2-methoxybenzoate can be compared with other similar compounds such as:

    Ethyl 2-methoxybenzoate: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    Ethyl 5-chloro-2-methoxybenzoate: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.

    Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s electronic properties and biological interactions, potentially leading to enhanced activity or selectivity in certain applications.

Properties

IUPAC Name

ethyl 5-fluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-14-10(12)8-6-7(11)4-5-9(8)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVMTODTSCUSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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